molecular formula C28H24N4O B4614375 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide

Numéro de catalogue B4614375
Poids moléculaire: 432.5 g/mol
Clé InChI: UEXFRQWHTJTZEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide, also known as BDQ, is a novel compound that has shown promising results in the treatment of tuberculosis (TB). BDQ belongs to a class of drugs called diarylquinolines and is known to inhibit the activity of the mycobacterial ATP synthase enzyme, which is crucial for the survival of TB bacteria.

Mécanisme D'action

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide inhibits the activity of the mycobacterial ATP synthase enzyme, which is essential for the survival of TB bacteria. ATP synthase is responsible for producing ATP, which is the energy currency of the cell. By inhibiting the activity of ATP synthase, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide disrupts the energy production process in TB bacteria, leading to their death.
Biochemical and Physiological Effects:
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide has been found to have minimal toxicity in vitro and in vivo. In a phase II clinical trial, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide was well-tolerated by patients, with no significant adverse effects reported. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide has also been found to have a low risk of drug-drug interactions, making it a promising drug for the treatment of TB in patients with other medical conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide is its high potency against TB bacteria, making it effective even against drug-resistant strains. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide also has a low risk of drug-drug interactions, making it a promising drug for the treatment of TB in patients with other medical conditions. However, one of the limitations of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide is its high cost, which may limit its availability in resource-limited settings.

Orientations Futures

There are several future directions for research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide. One area of research is the development of new formulations of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide that can be administered orally, as the current formulation is administered intravenously. Another area of research is the optimization of the dosing regimen of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide to improve its efficacy and reduce the risk of drug resistance. Additionally, research is needed to evaluate the long-term safety and efficacy of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide in larger patient populations. Finally, research is needed to evaluate the potential of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide in combination with other TB drugs to improve treatment outcomes for TB patients.

Applications De Recherche Scientifique

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its efficacy in the treatment of TB. In a phase II clinical trial, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide was found to be effective in treating multidrug-resistant TB (MDR-TB) when used in combination with other TB drugs. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide has also been shown to be effective against extensively drug-resistant TB (XDR-TB), which is a more severe form of TB that is resistant to most TB drugs. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide has also been found to have a low risk of drug-drug interactions, making it a promising drug for the treatment of TB in patients with other medical conditions.

Propriétés

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O/c1-19-27(20(2)32(31-19)18-21-11-5-3-6-12-21)30-28(33)24-17-26(22-13-7-4-8-14-22)29-25-16-10-9-15-23(24)25/h3-17H,18H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXFRQWHTJTZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide
Reactant of Route 5
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.